4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline
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Overview
Description
4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline is an azo compound, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is part of the azo dye family, which is widely used in various industries due to its vibrant colors and stability. The presence of the chloro and methyl groups on the phenyl ring further enhances its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-chloro-2-methylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and to handle large volumes of reactants efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme interactions and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used as a dye in textiles, plastics, and inks due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form aromatic amines, which can interact with cellular components, leading to various biological effects. The molecular targets include enzymes and DNA, where the compound can act as an inhibitor or intercalating agent .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-Fluoro-2-methylphenyl)diazenyl]-N,N-dimethylaniline
- 4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]-N,N-dimethylaniline
- 4-[(E)-(4-Methoxy-2-methylphenyl)diazenyl]-N,N-dimethylaniline
Uniqueness
4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline is unique due to the presence of the chloro group, which enhances its reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns .
Properties
CAS No. |
51614-93-8 |
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Molecular Formula |
C15H16ClN3 |
Molecular Weight |
273.76 g/mol |
IUPAC Name |
4-[(4-chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H16ClN3/c1-11-10-12(16)4-9-15(11)18-17-13-5-7-14(8-6-13)19(2)3/h4-10H,1-3H3 |
InChI Key |
IPQCFAOUIMQQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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